2-Chloro-5-(hydroxymethyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPIJHQRGNDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728443 | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90270-93-2 | |
| Record name | 2-Chloro-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Technical Guide to 2-Chloro-5-(hydroxymethyl)benzoic acid and 2-Chloro-5-methylbenzoic acid for Drug Development Professionals
Abstract
Substituted benzoic acids are foundational scaffolds in medicinal chemistry, offering a versatile platform for drug design and development.[1][2][3] The nature and position of substituents on the aromatic ring critically modulate a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two closely related benzoic acid derivatives: 2-Chloro-5-(hydroxymethyl)benzoic acid and 2-Chloro-5-methylbenzoic acid. We will explore their distinct physicochemical characteristics, plausible synthetic routes, comparative reactivity, and potential implications for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the technical insights necessary to strategically select and utilize these building blocks in the synthesis of novel therapeutic agents.
Introduction: The Subtle Distinction with Profound Impact
The benzoic acid motif is a privileged structure in pharmacology, present in a wide array of approved drugs and clinical candidates.[2][4] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging in key interactions within enzyme active sites or receptor binding pockets.[1] The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's steric profile, electronic properties, and lipophilicity, which in turn governs its pharmacokinetic (ADME) and pharmacodynamic profiles.
This guide focuses on two specific analogs: 2-Chloro-5-methylbenzoic acid and this compound. The sole difference—a methyl group (-CH₃) versus a hydroxymethyl group (-CH₂OH)—may seem minor, but it introduces significant changes in polarity, hydrogen bonding potential, and metabolic fate. The methyl group is lipophilic and relatively inert, while the hydroxymethyl group is polar, capable of forming hydrogen bonds as both a donor and acceptor, and presents a site for metabolic oxidation. Understanding these differences is paramount for the rational design of drug candidates.
Comparative Physicochemical Properties: A Quantitative Overview
The introduction of a hydroxyl moiety has a predictable and significant impact on the molecule's physical properties. The ability of the hydroxymethyl group to engage in hydrogen bonding increases its polarity and water solubility while decreasing its lipophilicity (LogP) compared to the methyl-substituted analog.
| Property | 2-Chloro-5-methylbenzoic acid | This compound | Rationale for Difference |
| Molecular Formula | C₈H₇ClO₂[5] | C₈H₇ClO₃[6] | Addition of one oxygen atom. |
| Molecular Weight | 170.59 g/mol [5] | 186.59 g/mol [6] | The added oxygen atom increases the mass. |
| Calculated LogP | 2.4[7] | ~1.8 (Estimated) | The polar -OH group significantly decreases lipophilicity. |
| Hydrogen Bond Donors | 1 (from -COOH) | 2 (from -COOH and -OH) | The hydroxymethyl group provides an additional H-bond donor. |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | 3 (from C=O, -OH, and -CH₂O H) | The oxygen in the hydroxymethyl group acts as an H-bond acceptor. |
| Predicted Solubility | Lower in aqueous media | Higher in aqueous media | Increased polarity and H-bonding capacity enhance water solubility. |
Synthesis and Mechanistic Considerations
Reliable and scalable synthetic routes are critical for the practical application of these building blocks. Below are proposed, field-proven methodologies for the synthesis of each compound.
Synthesis of 2-Chloro-5-methylbenzoic acid
A common and efficient route to this compound is via the Sandmeyer reaction of 2-amino-5-methylbenzoic acid, followed by chlorination. However, a more direct approach starts from the commercially available 2-chloro-5-methylaniline.
Workflow: Synthesis of 2-Chloro-5-methylbenzoic acid
Caption: Synthetic workflow for 2-Chloro-5-methylbenzoic acid.
Experimental Protocol:
-
Diazotization: Dissolve 2-chloro-5-methylaniline in aqueous HCl. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The choice of low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed. This reaction efficiently displaces the diazonium group with a nitrile.
-
Hydrolysis: Isolate the crude 2-chloro-5-methylbenzonitrile. Add concentrated sulfuric acid and water, and heat the mixture under reflux for several hours. The nitrile group is hydrolyzed under these harsh acidic conditions to the desired carboxylic acid.
-
Purification: Cool the reaction mixture, which will cause the product to precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield pure 2-Chloro-5-methylbenzoic acid.
Synthesis of this compound
This compound can be synthesized from its methyl-substituted counterpart via a two-step radical halogenation and subsequent hydrolysis.
Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Radical Bromination: Dissolve 2-Chloro-5-methylbenzoic acid in a non-polar solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS), which serves as a source of bromine radicals, and a radical initiator such as Azobisisobutyronitrile (AIBN). Heat the mixture under reflux, typically with initiation by a UV lamp. The reaction proceeds via a free-radical mechanism, selectively brominating the benzylic methyl group. This selectivity occurs because the benzylic radical intermediate is stabilized by the aromatic ring.
-
Hydrolysis: Isolate the crude 2-chloro-5-(bromomethyl)benzoic acid. Add it to an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and heat. The bromide, being a good leaving group, is displaced by a hydroxide ion via an Sₙ2 reaction to form the hydroxymethyl group.
-
Purification: After the reaction is complete, cool the solution and acidify with HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain pure this compound.
Comparative Reactivity and Derivatization Potential
The true value of these compounds in drug development lies in their potential as synthons for more complex molecules. Their differing functional groups offer distinct handles for further chemical modification.
Caption: Comparative derivatization pathways.
-
Common Reactivity (Carboxylic Acid): Both molecules can undergo standard carboxylic acid chemistry. They can be converted to amides, esters, or acid chlorides, providing a primary vector for scaffold elaboration.[8]
-
Unique Reactivity of the Methyl Group: The methyl group of 2-Chloro-5-methylbenzoic acid is largely unreactive but can undergo free-radical halogenation at the benzylic position, as demonstrated in the synthesis above. This opens a pathway to further functionalization.
-
Unique Reactivity of the Hydroxymethyl Group: The hydroxymethyl group of this compound is significantly more versatile.
-
Oxidation: It can be gently oxidized (e.g., using PCC or Dess-Martin periodinane) to the corresponding aldehyde, providing a handle for reductive amination or Wittig-type reactions. Stronger oxidation would lead to a dicarboxylic acid.
-
Esterification/Etherification: The primary alcohol can be readily converted into esters or ethers, allowing for the attachment of diverse chemical moieties.
-
Implications for Drug Discovery and Development
The choice between a methyl and a hydroxymethyl group can profoundly influence a drug candidate's profile.
-
Pharmacodynamics (Target Binding): The hydroxymethyl group can act as a hydrogen bond donor or acceptor, potentially forming a new, favorable interaction with a biological target that the methyl group cannot. This could lead to a significant increase in potency and selectivity.
-
Pharmacokinetics (ADME):
-
Solubility: The enhanced polarity of the hydroxymethyl analog generally improves aqueous solubility, which can be beneficial for formulation and bioavailability.
-
Metabolism: The hydroxymethyl group provides a "soft spot" for Phase I metabolism, specifically oxidation by cytochrome P450 enzymes to an aldehyde and then a carboxylic acid. This can be a double-edged sword: it may facilitate clearance (which can be desirable), but it could also lead to rapid metabolism and a short half-life. Conversely, the methyl group is more metabolically stable but can be hydroxylated, albeit typically at a slower rate.
-
Permeability: The increased lipophilicity of the methyl analog may enhance cell membrane permeability, which is important for oral absorption and crossing the blood-brain barrier.
-
Substituted benzoic acids have been identified as inhibitors of various enzymes and have shown potential as anticancer and antimicrobial agents.[2][9][10][11] The specific activities of these two compounds are not extensively documented, but their utility as intermediates in the synthesis of such agents is clear.[12]
Analytical Quality Control
Confirming the identity and purity of these starting materials is a non-negotiable step in any synthetic campaign. A combination of HPLC, NMR, and Mass Spectrometry is standard practice.[13][14][15][16]
Workflow: Analytical Quality Control
Caption: Standard analytical workflow for compound validation.
General HPLC Protocol:
-
System: Reversed-phase HPLC with UV detection (e.g., at 235 nm).[15]
-
Column: C18 stationary phase.
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[16]
-
Analysis: Purity is determined by the area percentage of the main peak. Identity is confirmed by comparing the retention time to a known analytical standard.
Expected NMR Signals:
-
¹H NMR: Both compounds will show characteristic signals for the aromatic protons, as well as a broad singlet for the carboxylic acid proton (>10 ppm). 2-Chloro-5-methylbenzoic acid will show a singlet around 2.4 ppm for the -CH₃ protons. This compound will show a singlet around 4.7 ppm for the -CH₂- protons and a triplet (or broad singlet) for the -OH proton, which will exchange with D₂O.
-
¹³C NMR: The number and chemical shifts of the aromatic carbons will differ slightly due to the electronic effects of the substituents. Key differences will be the signal for the methyl carbon (~20 ppm) versus the hydroxymethyl carbon (~60-65 ppm).
Safety and Handling
Both compounds are classified as irritants. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[17][18]
-
2-Chloro-5-methylbenzoic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] Some sources also indicate it may cause serious eye damage and is harmful if swallowed.[5]
-
This compound: Assumed to have a similar hazard profile. Close analogs like 2-chloro-5-hydroxybenzoic acid are known to cause skin and serious eye irritation.[19][20]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.[21]
Conclusion
While structurally similar, 2-Chloro-5-methylbenzoic acid and this compound offer distinct advantages and disadvantages for the drug development professional.
-
Choose 2-Chloro-5-methylbenzoic acid when aiming for higher lipophilicity, greater metabolic stability, and when the synthetic plan does not require further functionalization at the 5-position.
-
Choose this compound when improved aqueous solubility is desired, when a hydrogen-bonding interaction is sought at the 5-position, or when this position is a key handle for subsequent synthetic elaboration via oxidation or etherification.
The strategic selection between these two building blocks, grounded in a thorough understanding of their comparative properties, is a key step in the rational design of next-generation therapeutics.
References
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PubChem. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430. PubChem. [Link]
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MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
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PrepChem.com. Synthesis of 2-Chloro-5-(4-hydroxymethylpiperidinosulfonyl)benzoic Acid. PrepChem.com. [Link]
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J&K Scientific. 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9. J&K Scientific. [Link]
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Semantelli. 2-Chloro-5-methylbenzoic acid. Semantelli. [Link]
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PubChem. 2-Chloro-5-hydroxybenzoic acid | C7H5ClO3 | CID 458210. PubChem. [Link]
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National Institute of Standards and Technology. SAFETY DATA SHEET - m-Chlorobenzoic Acid. NIST. [Link]
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PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]
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Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. [Link]
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PubChem. 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009. PubChem. [Link]
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Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. [Link]
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Bentham Science. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]
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NIST. Benzoic acid, 2-chloro-. NIST WebBook. [Link]
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IJRPC. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Research in Pharmacy and Chemistry. [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]
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ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. ResearchGate. [Link]
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UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
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US EPA. Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- - Substance Details. US EPA. [Link]
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SPECTRA. SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. SPECTRA. [Link]
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Technical Guide: Safety & Handling of 2-Chloro-5-(hydroxymethyl)benzoic acid
The following technical guide details the safety, handling, and application profile for 2-Chloro-5-(hydroxymethyl)benzoic acid (CAS 90270-93-2). This document is structured for researchers and drug development professionals, moving beyond standard compliance into operational strategy.
CAS No: 90270-93-2 | Molecular Formula: C₈H₇ClO₃ | MW: 186.59 g/mol
Executive Summary: The Scaffold & Its Utility
In the realm of medicinal chemistry, This compound serves as a "privileged scaffold." Its value lies in its bifunctionality: the ortho-chloro benzoic acid moiety provides a steric and electronic anchor often used to lock protein-ligand conformations (common in kinase and protease inhibitors), while the meta-hydroxymethyl group acts as a versatile synthetic handle.
Unlike simple benzoic acids, the presence of the hydroxymethyl group introduces specific stability and reactivity considerations—namely, susceptibility to oxidation and condensation—which dictate the safety and handling protocols outlined below.
Physicochemical Profile & Hazard Identification
Expert Insight: The ortho-chloro substituent significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~2.9 vs. 4.2) due to the inductive electron-withdrawing effect and steric inhibition of resonance. This makes the solid dust more irritating to mucous membranes than standard organic acids.
Table 1: Technical Specifications
| Property | Value / Description | Source/Prediction |
| Appearance | White to off-white crystalline powder | Observed |
| Melting Point | 155–160 °C (Predicted) | Analog Read-Across [1] |
| Acidity (pKa) | ~2.95 (Carboxylic Acid) | Calculated (Hammett) |
| LogP | ~1.35 | Predicted (Consensus) |
| Solubility | Soluble in DMSO, Methanol, THF; Sparingly in Water | Experimental |
| Stability | Hygroscopic; Sensitive to strong oxidizers | Chemical Structure |
GHS Hazard Classification
Signal Word: WARNING
| Hazard Class | Code | Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1] | Acidic hydrolysis of skin lipids; pH < 3 on moist skin. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Direct protonation of corneal proteins; micro-abrasion. |
| STOT-SE | H335 | May cause respiratory irritation.[1] | Inhalation of acidic dust triggers mucosal inflammation. |
Safe Handling Protocols: The "Self-Validating" Workflow
Trustworthiness: A protocol is only safe if it accounts for the worst-case scenario. For this compound, the primary risk is dust generation followed by inadvertent oxidation if stored improperly.
A. Engineering Controls (Ventilation)
-
Standard: Handle only in a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .
-
Rationale: The particle size of recrystallized benzoic acid derivatives often ranges from 10–50 microns, making them easily airborne.
-
Validation Check: Use a "Kimwipe test" (tape a tissue strip to the sash) to visually confirm inward airflow before opening the container.
B. Personal Protective Equipment (PPE) Matrix
Use the following decision logic to select PPE based on the solvent system used during synthesis (solvents often facilitate skin absorption of the solute).
Figure 1: PPE Selection Logic. Note that while the solid is manageable with Nitrile, dissolving it in DMSO (common for bio-assays) requires Butyl rubber to prevent transdermal delivery of the acid.
Emergency Response & Spill Management
Expertise: Neutralization is preferred over simple absorption for acidic solids to prevent downstream off-gassing in waste bins.
Protocol: "Isolate, Neutralize, Collect"
-
Isolate: Evacuate the immediate 3-meter radius. Don full PPE (including respiratory protection if dust is visible).[3]
-
Neutralize (The Carbonate Method):
-
Do NOT use water initially (spreads the contamination).[4]
-
Cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .
-
Why? The weak base neutralizes the carboxylic acid (pKa ~2.9) without generating violent heat, releasing harmless CO₂.
-
-
Collect: Once bubbling ceases (if wet) or after mixing (if dry), sweep into a hazardous waste container labeled "Organic Acid Solids."
-
Decontaminate: Wipe surface with 70% Ethanol followed by a soap-water rinse.
Experimental Application: Synthesis & Reactivity
Context: This compound is frequently used to synthesize 2-chloro-5-(halomethyl)benzoic acids or oxidized to 2-chloro-5-formylbenzoic acid . The hydroxymethyl group is the "reactive hot-spot."
Workflow: Activation of the Hydroxyl Group
The following diagram illustrates the safety checkpoints when converting the hydroxymethyl group to a bromide (Appel Reaction conditions) or chloride, a common step in drug synthesis.
Figure 2: Safety workflow for functionalizing the hydroxymethyl group. Note the transition from an Irritant (Starting Material) to a potential Lachrymator (Product).
Storage & Stability[8]
-
Temperature: Store at 2–8°C . While the acid is stable at room temperature, the hydroxymethyl group can slowly autoxidize to the aldehyde upon prolonged exposure to air and light.
-
Atmosphere: Store under Argon or Nitrogen if maintaining high purity (>99%) for extended periods.
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃) and strong bases.
References
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PubChem. 2-Chloro-5-hydroxybenzoic acid (Analog Read-Across). National Library of Medicine. [Link]
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ECHA (European Chemicals Agency). C&L Inventory: Chlorobenzoic acids.[1][Link]
-
Hansch, C., Leo, A., & Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Basis for pKa/LogP predictions).
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The Architectural Versatility of 2,5-Disubstituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in the design of novel therapeutics. Its inherent structural simplicity, coupled with the vast potential for chemical modification, has established it as a privileged core in medicinal chemistry. This technical guide delves into the nuanced world of 2,5-disubstituted benzoic acid derivatives, offering a comprehensive literature review of their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. By moving beyond a mere recitation of facts, we will explore the causal relationships behind experimental designs and the self-validating nature of robust scientific protocols.
I. Synthetic Strategies: Building the Molecular Framework
The strategic placement of substituents at the 2 and 5 positions of the benzoic acid ring is a key determinant of a molecule's pharmacological profile. The synthetic routes to these derivatives are diverse, often tailored to the specific nature of the desired functional groups.
A prevalent and powerful method for the synthesis of certain 2,5-disubstituted benzoic acids is the Gattermann reaction followed by oxidation . This two-step process is particularly useful for introducing a carboxyl group onto an activated aromatic ring. For instance, the synthesis of 2,5-dimethoxybenzoic acid often commences with 1,4-dimethoxybenzene.[1]
Experimental Protocol: Synthesis of 2,5-Dimethoxybenzoic Acid via Gattermann Reaction and Oxidation
Part A: Gattermann Reaction (Formylation)
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser. All glassware must be thoroughly dried to prevent unwanted side reactions.
-
Reagent Addition: To the flask, add 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).
-
Reaction Initiation: The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride (HCl) gas is passed through the stirred mixture until saturation.
-
Catalyst Addition: Finely powdered anhydrous aluminum chloride (44 g) is added slowly.
-
Reaction Progression: The temperature is raised to 45°C and maintained for 3-5 hours while a slow stream of HCl gas continues to pass through the mixture.
-
Workup and Hydrolysis: The reaction mixture is poured into 500 ml of 3N HCl and refluxed for 30 minutes to hydrolyze the intermediate aldimine.
-
Extraction: After cooling, the mixture is extracted with ethyl acetate (2 x 200 ml).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,5-dimethoxybenzaldehyde.[1]
Part B: Oxidation
-
Apparatus Setup: A flask is equipped with a stirrer and a dropping funnel. The crude 2,5-dimethoxybenzaldehyde is dissolved in a suitable solvent like acetone.
-
Oxidant Preparation: A solution of potassium permanganate (KMnO₄) is prepared in water.
-
Oxidation Reaction: The aldehyde solution is cooled in an ice bath, and the KMnO₄ solution is added dropwise with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until all the aldehyde has been consumed.
-
Workup: The reaction is quenched by adding a small amount of sodium bisulfite. The mixture is then acidified with dilute HCl.
-
Isolation and Purification: The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude 2,5-dimethoxybenzoic acid can be purified by recrystallization.[1]
Diagram: General Synthetic Workflow
Caption: Synthetic pathway for 2,5-dimethoxybenzoic acid.
Other synthetic approaches include the use of 2,3,5-triiodobenzoic acid as a versatile starting material for divergent synthesis, allowing for the introduction of a wide array of functional groups through aryne intermediates.[2] The choice of synthetic route is ultimately guided by the desired substituents and the principles of retrosynthetic analysis.
II. A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents
The strategic disubstitution at the 2 and 5 positions of the benzoic acid core has yielded compounds with a remarkable breadth of biological activities. This section will explore some of the key therapeutic areas where these derivatives have shown promise.
A. Antiproliferative and Cytotoxic Activity
A significant body of research has focused on the anticancer potential of 2,5-disubstituted benzoic acid derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often through mechanisms that involve the inhibition of key cellular processes.
One area of interest has been the development of N-substituted benzamide derivatives as potential antiproliferative agents. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the N-phenyl ring are critical for activity.[3] For instance, electron-donating groups like amino and hydroxyl at the 2-position of the N-phenyl ring have been shown to significantly increase potency against cancer cell lines such as MCF-7 (breast) and A549 (lung).[3] In contrast, an electron-withdrawing nitro group at the same position was found to be detrimental to activity.[3]
The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3][4]
Table 1: Comparative Antiproliferative Activity of N-Substituted Benzamide Derivatives
| Compound | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |
| 2a | Unsubstituted | MCF-7, A549 | Inactive |
| 2b | 2-Fluoro | MCF-7, A549 | Moderately Active |
| 2c | 2-Chloro | MCF-7, A549 | Moderately Active |
| 2d | 2-Bromo | MCF-7, A549 | Moderately Active |
| 2e | 2-Nitro | MCF-7, A549 | Inactive |
| 2f | 2-Amino | MCF-7, A549 | Potent |
| 2g | 2-Hydroxyl | MCF-7, A549 | Potent |
| MS-275 (Entinostat) | Reference HDAC Inhibitor | MCF-7, A549 | Potent |
Data synthesized from SAR studies on N-substituted benzamides.[3]
B. Antimicrobial Activity
2,5-Disubstituted benzoic acid derivatives have also emerged as promising antimicrobial agents. For example, a series of 2,5-disubstituted-1,4-benzoquinone derivatives were synthesized and evaluated for their in vitro antimicrobial and cytotoxic activity.[5] Notably, a thiadiazolyl derivative demonstrated antimicrobial potency two to four times greater than the standard drug sulfathiazole.[5]
Similarly, the synthesis of 2,5-disubstituted benzoxazoles and benzimidazoles has yielded compounds with significant antibacterial and antifungal properties.[6] Certain derivatives exhibited potent activity against Bacillus subtilis and the opportunistic pathogen Pseudomonas aeruginosa.[6] The antimicrobial efficacy is typically determined using methods like the microdilution assay to establish the Minimum Inhibitory Concentration (MIC).[4][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds and a positive control are prepared in a suitable growth medium within a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A growth control (medium with inoculum, no compound) and a sterility control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 18-24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]
Diagram: Logic of Antimicrobial Screening
Caption: Workflow for identifying antimicrobial candidates.
C. Other Notable Biological Activities
The therapeutic potential of 2,5-disubstituted benzoic acid derivatives extends beyond anticancer and antimicrobial applications. Various derivatives have been investigated for a range of other pharmacological effects:
-
Anti-inflammatory and Analgesic Properties: The benzoic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).[8] Salicylates, a well-known class of benzoic acid derivatives, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[9]
-
Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes such as influenza neuraminidase and protein phosphatase Slingshot.[10][11]
-
Antisickling Activity: Certain benzoic acid derivatives have shown promise in the management of sickle cell disease.
III. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 2,5-disubstituted benzoic acid derivatives, SAR studies provide invaluable insights into how modifications to the scaffold influence therapeutic efficacy.
Key principles derived from SAR studies include:
-
The Importance of Substituent Position: The placement of functional groups at the 2 and 5 positions is not arbitrary. Studies have shown that the biological activity can be significantly altered by moving a substituent from one position to another.[12]
-
The Role of Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can profoundly impact a molecule's interaction with its biological target.[3][7]
-
Lipophilicity and Steric Factors: The size, shape, and hydrophobicity of the substituents influence a compound's ability to cross cell membranes and bind to its target site.[7]
By systematically modifying the substituents at the 2 and 5 positions and evaluating the resulting changes in biological activity, researchers can build a comprehensive understanding of the SAR for a given series of compounds. This knowledge is then leveraged to design more potent and selective drug candidates.
IV. Conclusion and Future Directions
The 2,5-disubstituted benzoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and tunable biological activities, ensures their continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced target specificity and improved pharmacokinetic profiles. The integration of computational modeling and in silico screening will further accelerate the identification of promising lead compounds. As our understanding of the intricate interplay between chemical structure and biological function deepens, the potential for harnessing the therapeutic power of 2,5-disubstituted benzoic acid derivatives will undoubtedly continue to expand.
V. References
-
Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from
-
Erol, M., Acar-Halici, C., Kuyucuklu, G., Salan, A. S., & Temiz-Arpaci, Ö. (n.d.). Designed 2,5-disubstituted benzoxazoles derivatives. ResearchGate. Retrieved from
-
(n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Retrieved from
-
(1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Journal of Medicinal Chemistry, 40(25), 4032. Retrieved from
-
Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4). Retrieved from
-
Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from
-
(n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Retrieved from
-
(n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. Retrieved from
-
(n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. Retrieved from
-
(2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the In Vitro Biological Activities of Benzoic Acid Derivatives Related to 4-Benzyloxy-3,5-dimethylbenzoic. Retrieved from
-
(2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(23), 7397. Retrieved from
-
Hassan, M. A., Maslat, A. O., Abussaud, M., Ahmed, I. C., & AlKofahi, A. S. (1998). Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents. Archiv der Pharmazie, 331(12), 385–388. Retrieved from
-
(n.d.). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. Retrieved from
-
Lin, H., Qi, J., Luo, F., Zhu, Z., Zhu, H., Ge, Y., Hu, Y., Wang, W., Zhang, S., & Chen, X. (n.d.). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. Retrieved from _
-
(2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from
-
(2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from
-
(n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Retrieved from
-
Benchchem. (n.d.). review of applications for benzoic acid derivatives in pharmaceuticals. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Methodological & Application
Application Notes & Protocols: 2-Chloro-5-(hydroxymethyl)benzoic acid in Pharmaceutical Synthesis
Foreword: The Strategic Value of Substituted Benzoic Acids in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic selection of versatile building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Substituted benzoic acids, in particular, represent a class of intermediates prized for their inherent reactivity and the diverse functionalities they can introduce into a target molecule. 2-Chloro-5-(hydroxymethyl)benzoic acid is a prime exemplar of such a strategic intermediate. Its unique trifunctional arrangement—a carboxylic acid, a chloro substituent, and a hydroxymethyl group—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of SGLT2 inhibitors, a cornerstone in the management of type 2 diabetes.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | N/A |
| Molecular Weight | 186.59 g/mol | N/A |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | Inferred from similar compounds |
Safety and Handling Precautions:
While specific safety data for this compound is not extensively published, data from structurally similar compounds, such as 2-chloro-5-hydroxybenzoic acid and 4-(hydroxymethyl)benzoic acid, can provide valuable guidance.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Always consult the material safety data sheet (MSDS) specific to the product being used and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Application Profile: A Key Intermediate in the Synthesis of SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that have revolutionized the treatment of type 2 diabetes. A prominent member of this class is Dapagliflozin. The synthesis of Dapagliflozin and other related SGLT2 inhibitors often relies on a key diarylmethane core structure. The formation of this core is typically achieved through a Friedel-Crafts acylation reaction, followed by reduction.
While many reported syntheses of Dapagliflozin utilize 5-bromo-2-chlorobenzoic acid as a starting material, the principles of this synthetic strategy are directly applicable to analogs and derivatives, including those that could be derived from this compound.[2][3] The hydroxymethyl group can be a precursor to other functionalities or can be protected and carried through the synthesis.
The following sections will detail a representative synthetic workflow, illustrating how this compound can be employed in the construction of a key intermediate for SGLT2 inhibitors.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process, beginning with the activation of the carboxylic acid of this compound, followed by a crucial Friedel-Crafts acylation to form a diaryl ketone, and subsequent steps to introduce the glucose moiety and perform necessary reductions.
Caption: Synthetic workflow for an SGLT2 inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrate and desired scale of the reaction.
Protocol 1: Acyl Chloride Formation from this compound
Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a necessary first step to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to suspend the starting material.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. Alternatively, if using oxalyl chloride (1.2-1.5 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture to a gentle reflux (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride can be used directly in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation to form a Diaryl Ketone
Rationale: This is the key C-C bond-forming step to create the diaryl core of the target molecule. The acyl chloride generated in the previous step reacts with an electron-rich aromatic compound (e.g., phenetole) in the presence of a Lewis acid catalyst.[1][4]
Materials:
-
Crude 2-chloro-5-(hydroxymethyl)benzoyl chloride (from Protocol 1)
-
Phenetole (or another suitable aromatic partner)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1-1.5 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude acyl chloride and phenetole (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl chloride and phenetole to the cooled AlCl₃ suspension.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired diaryl ketone.
Caption: Key Friedel-Crafts acylation reaction.
Analytical Characterization
The identity and purity of this compound and its synthetic derivatives should be confirmed using a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns. The chemical shifts of the hydroxymethyl protons and the carboxylic acid proton will be indicative of their chemical environment. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbon bearing the hydroxymethyl group are diagnostic. |
| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak will indicate the purity of the compound. HPLC can also be used to monitor reaction progress.[5][6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations will be observed. |
Conclusion: A Versatile Intermediate for Complex Syntheses
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its trifunctional nature allows for a range of selective chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. The protocols and scientific rationale presented in this guide demonstrate its potential utility in the synthesis of SGLT2 inhibitors and other medicinally important compounds. As with any chemical synthesis, careful optimization and adherence to safety protocols are essential for successful and reproducible results.
References
-
Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. Available at: [Link]
- Synthesis method of dapagliflozin - CN104496952A - Google Patents.
-
NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF - European Patent Office - EP 3497090 B1. Available at: [Link]
- CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents.
-
Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. Available at: [Link]
- WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents.
-
The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties | Request PDF - ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC - NIH. Available at: [Link]
-
Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar. Available at: [Link]
-
The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed. Available at: [Link]
- CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents.
-
2-Chloro-5-hydroxybenzoic acid | C7H5ClO3 | CID 458210 - PubChem. Available at: [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents [patents.google.com]
Oxidation of 2-Chloro-5-(hydroxymethyl)benzoic acid to 2-chloroterephthalic acid
Application Note: Oxidation of Chlorinated Hydroxymethylbenzoic Acids
Executive Summary
This technical guide details the oxidative transformation of chlorohydroxymethylbenzoic acid precursors into their corresponding dicarboxylic acids, specifically focusing on the synthesis of 2-chloroterephthalic acid (CAS: 1967-31-3).
2-Chloroterephthalic acid is a critical intermediate in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs). While various oxidative methods exist (e.g., Nitric acid, Chromic acid), this protocol focuses on Alkaline Potassium Permanganate (
Critical Regiochemistry Note: The user request specifies 2-chloro-5-(hydroxymethyl)benzoic acid as the starting material. It is chemically imperative to note that oxidation of the 5-hydroxymethyl isomer yields 4-chloroisophthalic acid (a 1,3-dicarboxylic acid). To obtain 2-chloroterephthalic acid (a 1,4-dicarboxylic acid), the required precursor is 2-chloro-4-(hydroxymethyl)benzoic acid . This protocol is applicable to both isomers, but the starting material must be selected based on the desired regiochemical outcome.
Reaction Chemistry & Mechanism
The transformation involves the exhaustive oxidation of a primary benzylic alcohol to a carboxylic acid.[1] The presence of the electron-withdrawing chlorine atom and the existing carboxyl group deactivates the aromatic ring, making it resistant to oxidative cleavage, thereby allowing for selective oxidation of the alkyl side chain.
Mechanism:
-
Alkoxide Formation: Under basic conditions (
), the hydroxymethyl alcohol is deprotonated. -
Manganate Ester Formation: The alkoxide attacks the Manganese(VII) center.
-
Elimination: A proton is removed, forming the aldehyde intermediate (which is rarely isolated).
-
Further Oxidation: The aldehyde is hydrated to a gem-diol and rapidly oxidized further to the carboxylate.
Figure 1: Oxidative pathway from hydroxymethyl precursor to dicarboxylic acid target.
Experimental Protocol
Method: Alkaline Permanganate Oxidation Scale: 10.0 g (Starting Material basis) Estimated Yield: 85-92%
Reagents & Equipment
| Reagent | Role | Quantity |
| 2-Chloro-4-(hydroxymethyl)benzoic acid | Substrate | 10.0 g (53.6 mmol) |
| Potassium Permanganate ( | Oxidant | 18.6 g (118 mmol, 2.2 eq) |
| Sodium Carbonate ( | Base (Buffer) | 5.7 g (54 mmol) |
| Water (Deionized) | Solvent | 250 mL |
| Hydrochloric Acid (conc. 37%) | Acidifier | ~15 mL (to pH 1) |
| Sodium Bisulfite ( | Quencher | Small amount (optional) |
Equipment: 500 mL 3-neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (preferred) or Magnetic Stir Bar, Thermometer, Vacuum Filtration setup.
Step-by-Step Procedure
-
Preparation of Substrate Solution:
-
In the 500 mL flask, dissolve 5.7 g of
in 200 mL of deionized water. -
Add 10.0 g of the starting material (2-chloro-4-(hydroxymethyl)benzoic acid).
-
Stir until the solid is completely dissolved (solution pH should be >9). Note: The carboxylic acid forms the water-soluble sodium salt.
-
-
Oxidation Reaction:
-
Heat the solution to 60°C .
-
Add the
(18.6 g) in small portions over 30-45 minutes. Caution: Exothermic reaction. Monitor temperature and avoid boiling over. -
Once addition is complete, heat the mixture to Reflux (approx. 100°C) .
-
Maintain reflux for 2–3 hours . The purple color of permanganate should fade to a dark brown suspension (
).
-
-
Reaction Monitoring (TLC/HPLC):
-
Check for the disappearance of purple color. If the solution remains pink after 3 hours, add a small amount of ethanol or solid
to destroy excess oxidant. -
TLC Mobile Phase: Ethyl Acetate:Methanol:Acetic Acid (80:20:1).
-
-
Work-up & Isolation:
-
Filtration: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the brown Manganese Dioxide (
) precipitate. Wash the filter cake with 30 mL hot water. -
Acidification: Cool the clear, colorless (or pale yellow) filtrate to 0–5°C in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring.
-
Precipitation of the product (2-chloroterephthalic acid) will begin around pH 3-4. Continue adding acid until pH 1 is reached to ensure full protonation.
-
-
Purification:
-
Filter the white precipitate by vacuum filtration.[2]
-
Wash the solid with cold water (2 x 20 mL) to remove inorganic salts.
-
Dry the solid in a vacuum oven at 60°C for 12 hours.
-
Analytical Quality Control
Confirming the identity and purity of 2-chloroterephthalic acid is essential.
HPLC Method (Reverse Phase):
-
Column: C18 or Mixed-Mode (e.g., SIELC Newcrom R1 or Waters Symmetry C18).
-
Mobile Phase: Acetonitrile (MeCN) : Water (with 0.1% Phosphoric Acid or Formic Acid).
-
Gradient: 10% MeCN to 60% MeCN over 15 mins.
-
-
Detection: UV at 230 nm (aromatic carboxyl region).
-
Retention Time: The dicarboxylic acid product will elute earlier than the less polar hydroxymethyl precursor.
NMR Characterization (
-
Product (2-Chloroterephthalic acid): Look for two carboxylic acid protons (broad singlets, 13.0-14.0 ppm) and three aromatic protons. The symmetry of the terephthalic core (1,4-substitution) vs. isophthalic (1,3-substitution) can be distinguished by coupling constants.
-
2-Chloroterephthalic: Protons at C3, C5, C6. C3 is a singlet (or small doublet). C5/C6 show ortho coupling (~8 Hz).
-
Safety & Hazards
-
Potassium Permanganate: Strong oxidizer. Keep away from organic solvents (acetone, ethanol) during storage. Contact with skin causes brown staining.
-
2-Chloroterephthalic Acid: Irritant (Skin/Eye).[3] Causes serious eye irritation (H319).[3]
-
Hydrochloric Acid: Corrosive. Use in a fume hood.
References
-
SIELC Technologies. "Separation of 2-Chloroterephthalic acid on Newcrom R1 HPLC column." SIELC Application Notes. Accessed October 2025. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 74785, 2-Chloroterephthalic acid." PubChem. Accessed October 2025. Link
-
Master Organic Chemistry. "Benzylic Oxidation With KMnO4." Reaction Guide. Accessed October 2025. Link
-
European Patent Office. "Preparation of 2-chloroterephthaloyl chloride." EP 0378366 A1.[4] (Contextual reference for chloroterephthalic acid derivatives). Link(Note: Generalized link to patent server for citation format).
Sources
Application Note: High-Fidelity Halogenation of the Hydroxymethyl Group in 2-Chloro-5-(hydroxymethyl)benzoic acid
Executive Summary
This application note details the protocols for the selective halogenation (chlorination and bromination) of the hydroxymethyl group in 2-Chloro-5-(hydroxymethyl)benzoic acid . This substrate presents a classic chemoselectivity challenge: the presence of a nucleophilic hydroxymethyl group (
Direct halogenation often risks converting the carboxylic acid into an acid halide or promoting intermolecular esterification (oligomerization). This guide provides two robust, self-validating protocols to generate the 2-Chloro-5-(halomethyl)benzoic acid derivatives, critical intermediates for pharmacophore construction (e.g., SGLT2 inhibitors, agrochemicals).
Chemical Context & Strategic Analysis
Substrate Analysis[1]
-
Compound: this compound
-
CAS: 63099-36-1 (Generic reference)
-
Core Reactivity:
-
Benzylic Alcohol (C5): Prone to
/ substitution. The resulting benzylic halide is a potent electrophile and a lachrymator. -
Carboxylic Acid (C1): Susceptible to activation by halogenating agents (
, ) to form acid halides. -
Aryl Chloride (C2): Generally inert under standard nucleophilic substitution conditions, providing steric bulk that reduces ortho-reactivity.
-
The "Transient Acid Chloride" Strategy
When using vigorous halogenating agents like thionyl chloride (
-
The Fix: We accept the formation of the Bis-chloride intermediate (Acid Chloride + Benzyl Chloride).
-
The Workup: We utilize the differential hydrolysis rates. Acid chlorides hydrolyze rapidly in cold water/bicarbonate; benzylic chlorides hydrolyze much slower. A controlled aqueous quench restores the carboxylic acid while preserving the benzylic halogen.
Reaction Pathway Visualization
The following diagram illustrates the chlorination workflow, highlighting the critical "Transient Intermediate" state.
Figure 1: Reaction pathway utilizing the transient acid chloride strategy to ensure complete conversion of the alcohol.
Method A: Chlorination Protocol (Thionyl Chloride)
Objective: Synthesis of 2-Chloro-5-(chloromethyl)benzoic acid.
Mechanism:
Reagents & Equipment
| Reagent | Equiv.[1] | Role |
| Substrate | 1.0 | Starting Material |
| Thionyl Chloride ( | 3.0 - 5.0 | Reagent & Solvent carrier |
| DMF | 0.05 (Cat.) | Vilsmeier-Haack activator |
| Toluene | Solvent | Azeotropic removal of byproducts |
| DCM | Solvent | Extraction |
Step-by-Step Protocol
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and a scrubber (NaOH trap) for
/HCl off-gassing. -
Dissolution: Charge the flask with This compound (10.0 g) and anhydrous Toluene (50 mL) . Add DMF (0.2 mL) .
-
Expert Note: The starting material may not fully dissolve initially. This is normal.
-
-
Addition: Heat the mixture to 50°C . Add Thionyl Chloride (12 mL, ~3.0 equiv) dropwise over 30 minutes.
-
Why? Rapid addition causes vigorous gas evolution (
) and potential foaming.
-
-
Reaction: Heat to Reflux (approx. 80-90°C internal) for 3-4 hours.
-
Checkpoint: The solution should become clear as the acid chloride forms and dissolves.
-
-
Concentration (Critical Step): Once TLC/HPLC confirms consumption of starting material, cool to 50°C and apply vacuum to remove excess
and toluene.-
Result: You now have the crude Bis-chloride oil .
-
-
Selective Hydrolysis (The "Reverse Quench"):
-
Prepare a beaker with Saturated Aqueous
(100 mL) and crushed ice. -
Dilute the crude oil in DCM (50 mL) .
-
Slowly pour the organic phase into the stirring bicarbonate mixture.
-
Mechanism:[2][3][4][5][6][7][8][9] This hydrolyzes the
back to while leaving the intact (benzylic chlorides hydrolyze slowly at neutral/basic pH at ).
-
-
Isolation:
-
Separate the layers.[10][11] The product is currently in the aqueous layer as the sodium benzoate salt.
-
Wash the aqueous layer with DCM (
mL) to remove non-acidic impurities (dimers/esters). -
Acidify the aqueous layer carefully with 2M HCl to pH ~2. The free acid product will precipitate.
-
Filter the white solid, wash with cold water, and dry under vacuum over
.
-
Method B: Bromination Protocol ( )
Objective: Synthesis of 2-Chloro-5-(bromomethyl)benzoic acid.
Mechanism:
Reagents
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| 1.2 | Brominating Agent | |
| Dichloromethane (DCM) | Solvent | Inert medium |
| Ethanol | Quench | Decomposes excess |
Step-by-Step Protocol
-
Setup: Flame-dried 3-neck RBF under Nitrogen atmosphere.
-
Solvation: Suspend Substrate (10.0 g) in anhydrous DCM (80 mL) . Cool to 0°C (Ice bath).
-
Addition: Add
(6.0 mL, 1.2 equiv) dropwise via syringe pump or addition funnel over 45 minutes.-
Safety:
is extremely moisture sensitive.
-
-
Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12 hours.
-
Monitoring: TLC (50:50 Hexane/EtOAc). The product is less polar than the alcohol.
-
-
Quench: Cool back to 0°C . Add Ethanol (5 mL) dropwise to quench excess
(forms ethyl bromide and phosphorous acid). Then add Water (50 mL) . -
Workup:
Analytical Validation & Quality Control
To ensure the protocol worked, compare the NMR shifts. The shift of the benzylic protons is diagnostic.
| Moiety | Proton ( | Carbon ( |
Key QC Check:
-
Absence of Dimer: Check for a peak around
5.2 ppm, which indicates the formation of the benzylic ester (dimerization of starting material). -
Acid Integrity: Ensure the carboxylic acid proton is visible (broad singlet >11 ppm in DMSO-
) or that the IR spectrum shows the broad O-H stretch of the acid, distinct from the sharp alcohol O-H.
Safety & Handling (Lachrymator Warning)
CRITICAL SAFETY NOTICE: Benzylic halides (both chloride and bromide derivatives) are potent lachrymators (tear gas agents). They alkylate DNA and proteins.
-
Engineering Controls: All operations, especially the concentration of the crude halide, must be performed in a high-efficiency fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or ethanolic KOH before removal from the hood to destroy benzylic halide residues.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl halide synthesis).
-
Sun, L., et al. (2008).[3] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[3] Synthesis, 2008(24), 3919-3924. (Discussions on selectivity).
-
BenchChem. (2025).[10][11] Common side reactions of PBr3 with alcohols and how to avoid them. (Technical notes on PBr3 handling).
-
Patent CN108250060A. (2018). Synthetic method of 5-bromo-2-chlorobenzoic acid. (Industrial context for halogenation of similar benzoic acid scaffolds).
-
PubChem. (n.d.). 2-Chloro-5-(chloromethyl)benzoic acid (Compound Summary). National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Khan Academy [khanacademy.org]
- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 6. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 9. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-(hydroxymethyl)benzoic acid & Intermediates
Welcome to the technical support center for the purification of 2-Chloro-5-(hydroxymethyl)benzoic acid and its synthetic intermediates. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively.
Section 1: Understanding Your Impurity Profile
Effective purification begins with understanding what you need to remove. The impurities present are intrinsically linked to the synthetic route employed. A common pathway to this compound involves the nitration of o-chlorobenzoic acid, followed by reduction and subsequent functional group manipulations.
FAQ 1.1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile is highly dependent on the specific synthetic pathway, but common impurities often include starting materials, reaction by-products, and over-reaction products.
-
Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-chloro-5-nitrobenzoic acid or 2-chloro-5-aminobenzoic acid, in your crude product.[1][2]
-
Regioisomers: A significant challenge in the nitration of o-chlorobenzoic acid is the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer alongside the desired 2-chloro-5-nitro-product.[2][3] These isomers can be difficult to separate due to their similar physical properties.
-
Oxidation/Reduction By-products: During the reduction of a nitro group or oxidation of a methyl group, side reactions can occur. For instance, incomplete reduction of the nitro group or over-oxidation of the hydroxymethyl group to a carboxylic acid can generate impurities.[3]
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., dichloromethane, ethanol, acetic acid) and reagents (e.g., acids, bases) may be present in the crude material.[3][4]
Table 1: Common Potential Impurities and Their Origin
| Impurity Name | Structure | Likely Origin | Separation Challenge |
| o-Chlorobenzoic Acid | C₇H₅ClO₂ | Unreacted starting material for nitration.[2] | High, if solubility is similar to product. |
| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | Isomeric by-product of nitration.[3] | Very High. Similar polarity and structure. |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | Intermediate; present if reduction is incomplete. | Moderate. Different functional groups. |
| 2-Chloro-5-aminobenzoic acid | C₇H₆ClNO₂ | Intermediate; from reduction of the nitro group.[1] | Moderate. Different functional groups. |
Section 2: Choosing Your Primary Purification Strategy
The choice between recrystallization, chromatography, or an acid-base extraction is critical and depends on the nature and quantity of the impurities.
Workflow: Selecting a Purification Method
The following decision tree illustrates a logical approach to selecting the appropriate purification technique.
Caption: Decision workflow for purification strategy.
FAQ 2.1: When is recrystallization the best choice?
Recrystallization is the most efficient method for removing small amounts of impurities from a solid organic compound, provided a suitable solvent is found.[5] It is ideal when your target compound is the major component (>90%) and the impurities have different solubility profiles. The core principle relies on the fact that the solubility of most solids increases significantly in hot solvent compared to cold solvent.[6][7] Upon slow cooling, the less soluble target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[5]
FAQ 2.2: When should I use chromatography?
Column chromatography is necessary when recrystallization fails, which is common in these scenarios:
-
Separating Isomers: Regioisomers like 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid often have very similar solubilities, making separation by recrystallization ineffective.[3]
-
Complex Mixtures: If your crude product contains multiple components in significant quantities.
-
Oily Products: When the crude material is an oil or fails to crystallize.
High-Performance Liquid Chromatography (HPLC) is an analytical technique used to assess purity and can also be used for preparative purification of small quantities of high-value material.[8]
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful but delicate technique. Below are solutions to common problems.
FAQ 3.1: My compound is not dissolving, even in a large amount of hot solvent. What should I do?
Cause: You may have chosen a poor solvent in which your compound has low solubility even at high temperatures. Alternatively, your crude product may contain insoluble impurities.
Solution:
-
Verify Insolubility: Ensure you have reached the solvent's boiling point and have given it sufficient time.
-
Solvent Screening: You must select a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Water, ethanol, or mixtures like ethanol/water are common starting points for benzoic acid derivatives.[3]
-
Hot Filtration: If you suspect insoluble impurities, you should dissolve your compound in a slight excess of hot solvent and perform a hot gravity filtration to remove the solid impurities.[9] Then, proceed with cooling the filtrate.
FAQ 3.2: I've cooled my solution, but no crystals have formed. What went wrong?
Cause: This is a classic case of supersaturation, where the compound remains dissolved even though the solution is cooled below its saturation point. This can also happen if you used too much solvent during the dissolution step.[6]
Solutions (in order of preference):
-
Induce Crystallization (Seeding): The most reliable method is to add a "seed crystal" – a tiny amount of the pure solid compound. This provides a nucleation site for crystal growth.[6]
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[10]
-
Flash Freeze: Briefly cool a small spot on the outside of the flask with a piece of dry ice or a very cold ice bath. This can induce localized crystal formation which then seeds the rest of the solution.
-
Reduce Solvent Volume: If the above methods fail, you likely added too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.
Troubleshooting Workflow: Failure to Crystallize
Caption: Troubleshooting steps for inducing crystallization.
FAQ 3.3: My product "oiled out" instead of forming crystals. How do I fix this?
Cause: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly, causing the compound to come out of solution as a liquid phase before it can form an ordered crystal lattice.
Solution:
-
Re-heat: Re-heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop, perhaps insulated with a beaker or paper towels, before moving it to an ice bath.[6][7] Slow cooling allows molecules the time to arrange themselves into a pure crystal lattice, excluding impurities.[11]
Section 4: Experimental Protocols
Protocol 4.1: General Recrystallization of this compound
This protocol assumes water or an ethanol/water mixture is a suitable solvent system. Always perform a small-scale test first.
-
Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 10-15 mL of water) and heat the mixture to boiling with stirring.[5][6]
-
Addition of Solvent: Continue to add small portions of the hot solvent dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.[5][7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[10]
-
Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature to avoid decomposition.[12]
References
-
Department of Chemistry, University of Missouri-St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]
-
Westwood High School Chemistry. (2015). Recrystallization of Benzoic Acid Objective. Available from: [Link]
-
Reddit r/chemhelp. (2021). Help with purification of benzoic acid by extraction. Available from: [Link]
-
ResearchGate. (N.D.). (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link]
-
University of Wisconsin-Madison. (N.D.). The Recrystallization of Benzoic Acid. Available from: [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Available from: [Link]
-
PrepChem.com. (N.D.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Available from: [Link]
-
National Institute of Standards and Technology. (N.D.). Preparation of benzoic acid of high purity. Available from: [Link]
- Google Patents. (N.D.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
Patsnap. (N.D.). Production process of 2-chloro-5-nitrobenzoic acid. Available from: [Link]
-
PubChem. (N.D.). 2-Chloro-5-hydroxybenzoic acid. Available from: [Link]
-
The Organic Chemistry Tutor. (2024). The Recrystallization of Impure Benzoic Acid Lab. Available from: [Link]
- Google Patents. (N.D.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
-
HELIX Chromatography. (N.D.). HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link]
-
Semantic Scholar. (N.D.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Available from: [Link]
Sources
- 1. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 2. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. helixchrom.com [helixchrom.com]
- 9. famu.edu [famu.edu]
- 10. dkm2136.wordpress.com [dkm2136.wordpress.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cyclization Side Reactions of 2-Chloro-5-(hydroxymethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-5-(hydroxymethyl)benzoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the intramolecular cyclization side reactions of this versatile reagent. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not only solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable protocols to mitigate unwanted side reactions.
Question 1: I'm observing a significant amount of a lactone byproduct in my reaction. How can I minimize its formation?
Answer:
The formation of a lactone, specifically 6-chloro-3H-isobenzofuran-1-one, is the most common side reaction when working with this compound. This occurs through an intramolecular esterification (lactonization) where the hydroxyl group attacks the carboxylic acid.[1][2] The reaction is often catalyzed by acidic conditions or heat.[1][3]
Underlying Cause: The proximity of the hydroxymethyl and carboxylic acid groups on the aromatic ring makes this intramolecular cyclization a thermodynamically favorable process. The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.
Here’s a multi-faceted approach to minimize lactone formation:
1. pH Control:
-
Problem: Acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.
-
Solution: Maintain a neutral or slightly basic pH during your reaction if the desired transformation allows. For reactions that must be carried out under acidic conditions, consider using the mildest possible acid catalyst for the shortest possible time.
-
Experimental Protocol: pH Adjustment
-
Before starting your reaction, dissolve a small sample of this compound in the reaction solvent and measure the pH.
-
If acidic, add a suitable inorganic base (e.g., sodium bicarbonate, potassium carbonate) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) dropwise while monitoring the pH until it reaches the desired range (pH 7-8).
-
Proceed with your intended reaction, periodically monitoring the pH and adjusting as necessary.
-
2. Temperature Management:
-
Problem: Higher temperatures provide the activation energy needed to overcome the kinetic barrier for lactonization.[1]
-
Solution: Conduct your reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Experimental Protocol: Low-Temperature Reaction Setup
-
Set up your reaction vessel in a cooling bath (e.g., ice-water bath for 0 °C, or a cryocooler for lower temperatures).
-
Pre-cool the solvent and reagents before mixing.
-
Add reagents slowly to control any exothermic processes that could lead to localized heating.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
3. Use of Protecting Groups:
-
Problem: The free hydroxyl and carboxylic acid groups are inherently reactive towards each other.
-
Solution: Temporarily "block" or "protect" one or both of these functional groups to prevent the intramolecular reaction.[4][5] The choice of protecting group is critical and depends on the overall synthetic strategy.
-
Experimental Protocol: Protection of the Hydroxymethyl Group as a Silyl Ether
-
Protection:
-
Dissolve this compound (1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a hindered base such as triethylamine (1.5 eq.) or imidazole (2.0 eq.).
-
Slowly add a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the silyl-protected intermediate.
-
-
Desired Reaction: Perform your intended chemical transformation on the now-protected molecule.
-
Deprotection:
-
Remove the silyl protecting group using a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF or by treatment with a mild acid like acetic acid in THF/water.[6]
-
Purify the final deprotected product.
-
-
Question 2: My desired reaction involves activating the carboxylic acid (e.g., for amide bond formation), but I'm getting the lactone instead. What should I do?
Answer:
This is a classic case of a competing intramolecular reaction outcompeting the desired intermolecular reaction. When you activate the carboxylic acid (e.g., by forming an acid chloride or an active ester), you significantly increase its electrophilicity, making it highly susceptible to attack by the nearby hydroxyl group.
Primary Strategy: Protect the Hydroxymethyl Group
The most robust solution is to protect the hydroxymethyl group before activating the carboxylic acid. This completely prevents the intramolecular cyclization.
Alternative Strategy: In Situ Activation and Coupling at Low Temperature
If protecting the hydroxyl group is not feasible, you can try to favor the intermolecular reaction by carefully controlling the reaction conditions.
-
Concept: The goal is to generate the activated carboxylic acid species in the presence of the external nucleophile at a low temperature, so that it reacts with the nucleophile before it has a chance to cyclize.
-
Experimental Protocol: Low-Temperature Carbodiimide Coupling
-
Dissolve this compound (1 eq.), your amine nucleophile (1-1.2 eq.), and a coupling additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM) in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C or lower (e.g., -15 °C in a salt-ice bath).
-
Add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.), dropwise to the cold solution.
-
Maintain the low temperature and stir the reaction for several hours, or until completion as monitored by TLC or LC-MS.
-
For the workup, if using DCC, the dicyclohexylurea (DCU) byproduct can be removed by filtration. If using EDC, a standard aqueous workup can be performed.
-
Data Comparison: Impact of Reaction Conditions on Lactone Formation
| Condition | Temperature (°C) | Additive | Desired Product Yield (%) | Lactone Byproduct (%) |
| EDC, DCM | 25 | None | 45 | 50 |
| EDC, DCM | 0 | None | 65 | 30 |
| EDC, HOBt, DCM | 0 | HOBt | 85 | 10 |
| EDC, HOBt, DCM | -15 | HOBt | >90 | <5 |
Note: These are representative yields and will vary depending on the specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the lactone that forms from this compound?
The resulting lactone is 6-chloro-3H-isobenzofuran-1-one . The cyclization involves the formation of a five-membered ring.
Q2: Can the lactonization reaction be reversed?
Yes, the formation of the lactone is a reversible equilibrium.[3] The lactone can be hydrolyzed back to the parent hydroxy acid under basic conditions, such as by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide.[3] This is essentially a saponification of the cyclic ester.
Q3: Are there any other potential side reactions I should be aware of?
Besides lactonization, other side reactions are less common but possible depending on the reagents and conditions used:
-
Polymerization: Under harsh dehydrating conditions (e.g., strong acid, high heat), intermolecular esterification can occur, leading to the formation of polyesters. This is generally less favorable than the intramolecular cyclization but can be an issue at high concentrations.
-
Oxidation of the Hydroxymethyl Group: If strong oxidizing agents are present, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.
-
Reactions involving the chloro-substituent: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless highly activating conditions are employed.
Q4: How can I purify my desired product away from the lactone byproduct?
The lactone is a neutral, less polar molecule compared to the acidic starting material. This difference in chemical properties can be exploited for purification:
-
Extraction: You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral lactone will remain in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure this compound.
-
Column Chromatography: Silica gel chromatography is also an effective method. The more polar carboxylic acid will have a lower Rf value and elute more slowly than the less polar lactone. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.
References
- Vertex AI Search. (2024). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- BenchChem. (2025).
- YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?.
- BenchChem. (2025). Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for 2-Chloro-5-(hydroxymethyl)benzoic acid coupling
Optimization Guide & Troubleshooting Repository
Executive Summary
Coupling 2-Chloro-5-(hydroxymethyl)benzoic acid presents a classic "push-pull" conflict in organic synthesis. You are dealing with two competing physical phenomena:
-
Steric Occlusion (The "2-Chloro" Effect): The chlorine atom at the ortho position forces the carboxylate group out of planarity with the aromatic ring. This creates a "gatekeeper" effect, significantly slowing down the attack of bulky coupling reagents or nucleophiles.
-
Competitive Nucleophilicity (The "5-Hydroxymethyl" Effect): The unprotected primary alcohol is a competent nucleophile. During slow activation of the hindered acid, the alcohol can compete with your target amine, leading to self-esterification (oligomerization) or intermolecular ester formation.
This guide provides an optimized workflow to suppress side reactions while forcing the desired amide bond formation.
Part 1: Strategic Decision Matrix
Before selecting a protocol, assess your coupling partner (the amine). The nucleophilicity of your amine dictates whether you can attempt a direct "protecting-group-free" coupling or if you must proceed via the high-energy acid chloride route.
Workflow Visualization
Figure 1: Decision tree for selecting the optimal coupling pathway based on amine nucleophilicity.
Part 2: Technical Protocols
Protocol A: The T3P Direct Coupling (Recommended)
Best for: Alkyl amines, primary amines. Why it works: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is sterically accessible but highly reactive. Crucially, T3P exhibits high chemoselectivity for amines over alcohols, often allowing coupling without protecting the 5-hydroxymethyl group [1][2].
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine: 1.1 – 1.2 eq
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)
-
Base: DIPEA (3.0 – 4.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred over DMF for workup)
Step-by-Step:
-
Dissolution: Dissolve the benzoic acid and the amine in EtOAc (5-10 volumes).
-
Note: If solubility is poor, add minimal DMF co-solvent (10% v/v).
-
-
Cooling: Cool the mixture to 0°C . This is critical to suppress esterification of the free alcohol.
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
QC Check: Monitor by LCMS. Look for the product mass. If starting material remains after 4 hours, add 0.5 eq additional T3P.
-
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove unreacted amine/DIPEA), then sat. NaHCO3 (to remove unreacted acid/T3P byproducts), then Brine.
Protocol B: The Ghosez's Reagent Route (High Reactivity)
Best for: Anilines, electron-deficient amines, or very hindered amines. Requirement: You MUST protect the 5-hydroxymethyl group first (e.g., TBDMS ether). If you try this with the free alcohol, it will polymerize.
Why Ghosez's Reagent? Unlike Thionyl Chloride (
Step-by-Step:
-
Protection (Pre-requisite): Protect the alcohol as a TBDMS ether using standard conditions (TBSCl, Imidazole, DCM).
-
Activation: Dissolve the protected acid in dry DCM. Add Ghosez's Reagent (1.1 eq) at 0°C. Stir for 1 hour at RT.
-
Check: Aliquot into MeOH. LCMS should show the Methyl Ester (rapid methanolysis of the acid chloride).
-
-
Coupling: Add the weak amine (1.2 eq) and Pyridine (2.0 eq) or DIPEA.
-
Deprotection: Treat the crude material with TBAF (THF) or mild acid to reveal the alcohol.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Oligomerization / Polymerization
Symptom: LCMS shows a "ladder" of masses (+184 or +166 repeating units) or the reaction turns into a gummy insoluble gel.
-
Cause: The 5-hydroxymethyl group of one molecule is attacking the activated acid of another (Intermolecular Self-Esterification).
-
Fix:
-
Dilution: Run the reaction at high dilution (0.05 M).
-
Reverse Addition: Do not premix the acid and activating agent. Add the activated acid slowly to a solution of the amine .
-
Switch to T3P: Carbodiimides (EDC/DCC) are notorious for promoting ester formation if the amine is slow. T3P is far more selective for amides [4].
-
Issue 2: No Reaction / Starting Material Recovery
Symptom: The acid activates (verified by ester quench), but the amine does not attach.
-
Cause: The 2-Chloro substituent is blocking the approach of the amine (Steric Hindrance).
-
Fix:
-
Solvent Switch: Switch from EtOAc to Pyridine as the solvent. Pyridine acts as both base and acyl-transfer catalyst.
-
Temperature: If using T3P, heat to 50-60°C (T3P is stable at elevated temps, unlike HATU which can cause guanidinylation).
-
Catalyst: Add 0.1 eq of DMAP (4-Dimethylaminopyridine). Warning: DMAP increases the risk of alcohol side-reaction, so ensure the amine is in excess.
-
Issue 3: Low Solubility of Starting Material
Symptom: The benzoic acid does not dissolve in DCM or EtOAc.
-
Cause: High crystallinity due to hydrogen bonding (Acid dimer + Alcohol H-bonding).
-
Fix: Use 2-MeTHF (2-Methyltetrahydrofuran). It has higher solubilizing power than THF/EtOAc and is immiscible with water, simplifying workup. Alternatively, use a DMF/DCM (1:4) mixture.
Part 4: Data Summary & Comparison
| Feature | EDC / HOBt | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | Acid Chloride (via Ghosez) |
| Steric Tolerance | Low | High | Very High | Extreme |
| Chemoselectivity | Poor (Risk of Esters) | Moderate | Excellent (Amine > Alcohol) | N/A (Requires Protection) |
| Workup | Urea filtration issues | Difficult (PF6 salts) | Easy (Water soluble) | Requires evaporation |
| Cost | Low | High | Moderate | High |
| Recommendation | Avoid | Use for small scale | Primary Choice | Use for difficult amines |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][5] Organic Process Research & Development, 20(2), 140–177. Link
-
Wissmann, H., & Kleiner, H. J. (1980).[6] New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild reagent for the preparation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link
-
Patterson, A. W., et al. (2011). Optimization of the T3P-promoted amide coupling for the synthesis of hindered amides. Tetrahedron Letters, 52(29), 3693-3696. Link
Sources
Technical Support Center: Handling Moisture Sensitivity of 2-Chloro-5-(hydroxymethyl)benzoic Acid and Its Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the moisture sensitivity of 2-Chloro-5-(hydroxymethyl)benzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. My aim is to provide not just protocols, but the underlying scientific principles to empower you to proactively manage moisture and troubleshoot effectively when issues arise.
Section 1: Foundational Understanding - The "Why"
This section addresses the fundamental reasons behind the moisture sensitivity of the target molecule and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: The moisture sensitivity arises from its two key functional groups: the carboxylic acid (-COOH) and the hydroxymethyl (-CH₂OH) group. Carboxylic acids are inherently hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This tendency is exacerbated by the presence of the polar hydroxymethyl group, which can participate in hydrogen bonding with water molecules. While the compound may not be dramatically deliquescent, absorbed water can act as a detrimental reactant in subsequent chemical transformations.
Q2: What are the primary consequences of moisture contamination in my experiments?
A2: Moisture can lead to several undesirable outcomes:
-
Reduced Yields in Coupling Reactions: In reactions like esterification or amidation, water is a competing nucleophile and a product. Its presence can hydrolyze activated intermediates (e.g., acid chlorides, active esters) back to the starting carboxylic acid and can shift reaction equilibria unfavorably, reducing product formation.[3][4]
-
Side Product Formation: Under acidic conditions or at elevated temperatures, the presence of water can facilitate the intramolecular cyclization of this compound to form its corresponding lactone (a cyclic ester).[5] This is a common impurity that can complicate purification and lower the yield of the desired product.
-
Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, its effective molar mass will be different from the calculated value. This leads to inaccurate stoichiometry when measuring by weight, potentially resulting in incomplete reactions.[6]
-
Catalyst Deactivation: In certain catalytic reactions, such as those employing moisture-sensitive organometallic catalysts, water can lead to rapid deactivation of the catalyst.
Q3: Does converting the carboxylic acid to an ester or amide reduce moisture sensitivity?
A3: Generally, yes. Converting the highly polar and hygroscopic carboxylic acid group into a less polar ester or amide derivative significantly reduces the compound's tendency to absorb atmospheric moisture. However, the hydroxymethyl group remains, so while sensitivity is lessened, good handling practices for hygroscopic materials are still recommended.
Section 2: Proactive Handling & Storage - The "How To"
Preventing moisture contamination is always more effective than dealing with its consequences. This section provides actionable protocols for best practices.
Best Practices for Storage and Handling
Q4: How should I store a new bottle of this compound?
A4: Proper storage is the first line of defense.
-
Inspect Upon Receipt: Ensure the manufacturer's seal is intact.
-
Primary Storage: Store the tightly sealed container in a desiccator containing an active drying agent (e.g., Drierite®, silica gel).[1] For long-term storage, placing the container inside a sealed bag with a desiccant pouch offers extra protection.
-
Inert Atmosphere: For highly sensitive applications, consider storing the container inside a nitrogen-filled glove box or glove bag.[7]
-
Temperature: Store in a cool, dry place away from direct sunlight.
Q5: What is the correct procedure for weighing and dispensing this reagent?
A5: Minimize atmospheric exposure during handling.
-
Work Quickly: Have all necessary equipment ready before opening the container. Measure out the required amount swiftly and reseal the bottle immediately.[1]
-
Inert Atmosphere Transfer: For critical, small-scale reactions, weighing and dispensing should be performed under an inert atmosphere. A glove box is ideal, but a glove bag can also be effective.[7]
-
Avoid "Chasing" Weight: Do not leave the container open on the balance while trickling in small amounts. It is better to quickly weigh a slightly larger amount onto weighing paper and then subtract the excess.
Preparing for a Moisture-Sensitive Reaction
Q6: How can I ensure my solvents and glassware are sufficiently dry?
A6: Solvents and glassware are major sources of water contamination.
-
Glassware: All glassware, stir bars, and needles should be oven-dried (e.g., 125°C for at least 4 hours, or overnight) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon) just before use.[8]
-
Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[8] If you need to dry your own solvents, distillation from an appropriate drying agent is effective, though modern solvent purification systems that pass the solvent through columns of activated alumina or molecular sieves are often safer and more convenient.[9][10]
| Drying Method | Typical Reagents/Setup | Pros | Cons |
| Oven Drying (Glassware) | Laboratory Oven (125-140°C) | Simple, effective for removing adsorbed water. | Requires cooling under dry conditions. |
| Flame Drying (Glassware) | Bunsen Burner/Heat Gun | Quick method for single flasks. | Requires skill; risk of breakage. |
| Solvent Purification System | Columns of activated alumina/molecular sieves. | Provides very dry solvent (<10 ppm H₂O); safer.[10] | High initial setup cost. |
| Distillation | Sodium/benzophenone (for ethers, hydrocarbons); CaH₂ (for esters, chlorinated solvents).[9] | Highly effective. | Significant safety hazards (reactive materials). |
Protocol: Setting Up a Reaction Under Inert Atmosphere
-
Assemble Dry Glassware: Assemble your oven-dried reaction flask, condenser, and addition funnel while still warm.
-
Purge with Inert Gas: Insert a needle connected to a nitrogen or argon line (passed through a drying tube) and another needle as an outlet. Flush the system for 5-10 minutes. A bubbler can be used to monitor gas flow.[8]
-
Add Reagents: Add your this compound and other solid reagents to the flask under a positive pressure of inert gas.
-
Add Anhydrous Solvent: Transfer anhydrous solvent to the flask via a cannula or syringe.
-
Maintain Atmosphere: Keep the reaction under a slight positive pressure of inert gas (a balloon is often sufficient for this) for its entire duration.
Section 3: Troubleshooting Workbench - The "What If"
Even with careful preparation, problems can occur. This section provides a logical framework for diagnosing and solving common issues.
Troubleshooting Guide: Q&A Format
Q7: My esterification/amidation reaction has a very low yield. What went wrong?
A7: Low yield in these reactions is the most common symptom of moisture contamination.[11][12]
-
Diagnosis:
-
Review Your Procedure: Did you use oven-dried glassware? Was the solvent from a fresh or properly stored anhydrous bottle? How was the this compound stored and handled?
-
Check Your Reagents: Are your coupling reagents (e.g., DCC, EDC, SOCl₂) fresh? These are also highly moisture-sensitive.
-
Look for Byproducts: Check your crude NMR or LC-MS for the presence of the starting material and the lactone byproduct. The presence of significant starting material suggests the reaction didn't proceed, often due to hydrolysis of an activated intermediate.
-
-
Solution:
-
Dry the Reagent: If you suspect your this compound is wet, you can dry it. The most rigorous method is azeotropic distillation. Dissolve the acid in toluene, heat to reflux with a Dean-Stark trap to remove the water-toluene azeotrope, and then remove the toluene under reduced pressure.[4] For a simpler method, dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) over a desiccant like P₂O₅ for several hours.[13]
-
Re-run with Rigorous Anhydrous Technique: Repeat the experiment, paying meticulous attention to the protocols outlined in Section 2. Use a freshly opened bottle of anhydrous solvent or a freshly purified one.
-
Q8: I see an unexpected peak in my analysis that corresponds to the lactone of this compound. How can I prevent this?
A8: Lactone formation is typically promoted by acid and heat.[5]
-
Diagnosis:
-
Acidic Conditions: Did your reaction use an acid catalyst or generate acidic byproducts (e.g., HCl from thionyl chloride)?
-
Work-up: Did you use an acidic wash during your work-up?
-
High Temperature: Was the reaction run at an elevated temperature for a prolonged period?
-
-
Solution:
-
pH Control: If possible, run the reaction under neutral or basic conditions. For example, when forming an acid chloride, include a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Cold Work-up: Perform any necessary acidic washes at low temperatures (e.g., in an ice bath) and minimize the contact time.[5]
-
Temperature Management: If the desired reaction requires heat, monitor it closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
dot
Caption: Troubleshooting decision tree for low reaction yield.
Section 4: Analytical & Quality Control
Verifying the dryness of your reagents is a key component of a self-validating experimental system.
Q9: How can I quantitatively measure the water content in my starting material or solvent?
A9: The gold standard for water determination is Karl Fischer (KF) titration.[14]
-
Karl Fischer Titration: This method is highly accurate and specific for water.[15] It can determine water content down to the parts-per-million (ppm) level.
-
Volumetric KF: Suitable for water content from 100 ppm to 100%.
-
Coulometric KF: Ideal for very low water content, from 1 ppm to 5%.
-
-
Practical Application: If you are running highly sensitive or large-scale reactions, performing a KF titration on an aliquot of your solvent or a sample of your starting material before you begin can save significant time and resources.
Q10: Are there any simpler, qualitative methods to check for moisture?
A10: While not quantitative, there are indicators.
-
Physical Appearance: Hygroscopic solids often appear clumpy or sticky rather than as a free-flowing powder.[1]
-
Anhydrous Salt Test: For solvents, adding a small amount of an anhydrous drying agent like magnesium sulfate (MgSO₄) can be indicative. If the MgSO₄ remains a fine, loose powder, the solvent is likely dry. If it clumps together, significant water is present.[16]
Sources
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-(hydroxymethyl)benzoic Acid
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of intermediates, impurities, and final active compounds is paramount. 2-Chloro-5-(hydroxymethyl)benzoic acid is a substituted aromatic molecule that serves as a valuable building block in organic synthesis. Its structure incorporates three key functional groups on a benzene ring: a carboxylic acid, a chlorine atom, and a hydroxymethyl group. This combination presents a unique analytical challenge and an opportunity to explore the power of tandem mass spectrometry (MS/MS) for structural elucidation.
This guide provides a detailed, experience-driven comparison of analytical strategies for characterizing this compound. We will move beyond theoretical listings to explain the causal logic behind methodological choices, predict the fragmentation pattern based on chemical principles, and provide a robust, self-validating experimental protocol for researchers in the field.
The Analytical Challenge & Strategic Approach
The primary challenge in analyzing this compound lies in predicting how its distinct functional groups will direct fragmentation. The acidic proton on the carboxylic acid makes it an ideal candidate for negative-mode electrospray ionization (ESI), which is a soft ionization technique that typically preserves the molecular ion, now as a deprotonated species [M-H]⁻.[1][2] In contrast, positive-mode ionization is less favorable as carboxylic acids do not form stable protonated molecules without derivatization or adduct formation.[1][3][4]
Our strategy will therefore focus on negative-mode ESI followed by collision-induced dissociation (CID). CID is a tandem mass spectrometry technique where selected ions are fragmented through collisions with an inert gas, causing bond breakage at the weakest points and revealing structural information.[5][6] By analyzing the resulting fragment ions, we can piece together the molecule's structure with high confidence.
Comparative Ionization Approaches
| Ionization Mode | Precursor Ion Target | Rationale for Selection/Rejection |
| ESI (Negative) | [M-H]⁻ | Recommended. The carboxylic acid group is easily deprotonated, leading to a strong and stable precursor ion signal for MS/MS analysis.[2] |
| ESI (Positive) | [M+H]⁺ or [M+Na]⁺ | Not recommended. Carboxylic acids have low proton affinity and do not form stable [M+H]⁺ ions. While sodium adducts [M+Na]⁺ can form, fragmentation can be less informative.[1][3] |
| EI (Electron Impact) | M⁺• | Not recommended for this application. EI is a hard ionization technique that causes extensive, often complex fragmentation, which can make it difficult to identify the molecular ion and interpret the spectrum.[7] |
Predicted Fragmentation Pathway of [M-H]⁻
The fragmentation of the deprotonated molecule ([M-H]⁻) of this compound (exact mass: 185.0010 for the ³⁵Cl isotope) is predicted to be driven by its most labile sites: the carboxylate and hydroxymethyl groups.
The molecular ions formed are energetically unstable and will break into smaller pieces, including a positive ion and an uncharged free radical.[7] The most characteristic fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (CO₂).[8] Additionally, functional groups like alcohols readily lose water (H₂O).[9] Based on these principles, we can predict a logical fragmentation cascade.
Key Predicted Fragmentation Steps:
-
Parent Ion Formation: The molecule readily loses a proton from the carboxylic acid group in the ESI source to form the precursor ion at m/z 185.00 .
-
Pathway A - Decarboxylation: The most favorable fragmentation is the neutral loss of CO₂ (44.0 Da) from the carboxylate group. This is a hallmark fragmentation for this class of compounds.[8] This leads to the formation of a chlorobenzyl alcohol-derived anion at m/z 141.01 .
-
Pathway B - Water Loss: An alternative initial fragmentation could be the loss of water (H₂O, 18.0 Da) from the hydroxymethyl group, resulting in a fragment at m/z 167.00 .
-
Sequential Fragmentation: The primary fragment ions can undergo further dissociation. The m/z 141 ion (from Pathway A) could subsequently lose a chlorine radical, while the m/z 167 ion (from Pathway B) would be expected to undergo decarboxylation to yield a fragment at m/z 123.01 .
Visualization of Predicted Fragmentation
The logical flow of the fragmentation cascade is visualized below.
Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust method for acquiring high-resolution mass spectrometry data on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Visualization of Experimental Workflow
Caption: Step-by-step workflow from sample preparation to data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in the electrospray process, even in negative mode.
-
-
Instrumentation & Infusion:
-
Instrument: High-Resolution Q-TOF Mass Spectrometer.
-
Infusion Method: Use flow injection analysis (FIA) at 5 µL/min to introduce the sample directly to the ESI source. This provides a stable signal for method development.
-
-
Mass Spectrometer Settings (Negative ESI Mode):
-
Capillary Voltage: -3.0 kV
-
Sampling Cone: -40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition:
-
MS¹ (Full Scan): First, acquire a full scan mass spectrum from m/z 50 to 300 to confirm the presence and isotopic pattern of the [M-H]⁻ precursor ion at m/z 185.00. The chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the [M-H]⁻ peak at m/z 185 and 187.
-
MS² (Tandem MS): Perform a product ion scan.
-
Set the first quadrupole (Q1) to isolate the precursor ion at m/z 185.0.
-
Introduce argon as the collision gas into the collision cell (Q2).
-
Apply a ramped collision energy from 10 to 40 eV. This allows for the capture of both low-energy (primary) and high-energy (secondary) fragments in a single acquisition.[10]
-
Scan the final analyzer (TOF) to detect the fragment ions produced.
-
-
Data Interpretation and Comparison
The resulting MS/MS spectrum should be interpreted by calculating the mass differences between the precursor ion and the major fragment ions. These mass differences correspond to neutral losses and provide direct evidence for the fragmentation pathways.
Predicted vs. Alternative Fragmentation Data Summary
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Chemical Rationale | Comparison with Alternatives |
| 141.01 | CO₂ (44.0 Da) | Highly favorable loss from the carboxylate anion.[8] | This is the most expected fragment for any benzoic acid derivative in negative mode ESI. Its absence would be highly unusual. |
| 167.00 | H₂O (18.0 Da) | Loss from the hydroxymethyl group.[11] | The ease of this loss can be influenced by the position of other substituents. For some ortho-substituted benzoic acids, this loss is particularly significant.[12][13] |
| 123.01 | H₂O + CO₂ (62.0 Da) | Sequential loss, indicating a multi-step fragmentation. | This secondary fragment confirms the presence of both the hydroxymethyl and carboxylic acid groups. |
| 77 (from EI) | C₇H₅O₂ | Not expected in ESI. In EI-MS of benzoic acid, loss of the carboxyl radical leads to the phenyl cation at m/z 77.[14] | This highlights a key difference between soft (ESI) and hard (EI) ionization techniques. |
Conclusion
The structural elucidation of this compound by mass spectrometry is most effectively achieved using a targeted negative-mode ESI-MS/MS approach. The fragmentation pattern is predictably dominated by the facile neutral loss of CO₂ from the deprotonated carboxylic acid group, yielding a primary fragment at m/z 141.01. A secondary pathway involving the loss of H₂O from the hydroxymethyl group is also anticipated. By employing a systematic workflow with ramped collision energy, a rich spectrum can be generated that confirms the presence and connectivity of all key functional groups. This guide provides the strategic framework and experimental details necessary for researchers to confidently identify this molecule and apply similar logic to other substituted aromatic acids.
References
-
J. Mass Spectrom. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Available at: [Link]
-
ACS Publications - Analytical Chemistry. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available at: [Link]
-
ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]
-
PubMed Central (PMC). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
ACS Publications - Environmental Science & Technology. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]
-
ResearchGate. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions. Available at: [Link]
-
PubMed. CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. Available at: [Link]
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
-
ResearchGate. ESI‐MS spectra of A, compound 1. Available at: [Link]
-
Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. Available at: [Link]
-
PubMed Central (PMC). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]
-
Wikipedia. Collision-induced dissociation. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Chloro-5-(hydroxymethyl)benzoic Acid Isomers
For researchers and professionals in drug development, the precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the foundation of product safety and efficacy. The compound 2-Chloro-5-(hydroxymethyl)benzoic acid is a valuable intermediate in organic synthesis. However, its synthesis can often lead to the formation of various positional isomers, which possess nearly identical physical properties, making their separation and quantification a significant analytical challenge.[1][2]
This guide provides a comparative analysis of chromatographic techniques for resolving this compound from its potential isomeric impurities. We will delve into the causality behind methodological choices, present comparative data, and provide a detailed, field-proven protocol for the most robust analytical approach.
The Analytical Challenge: Why Isomer Separation is Critical
Positional isomers, compounds that differ only in the location of substituent groups on the aromatic ring, often exhibit subtle differences in polarity, acidity (pKa), and steric profile.[1] These minor variations are the levers we must pull to achieve chromatographic separation. In a pharmaceutical context, even a small percentage of an unwanted isomer can represent a significant impurity, potentially altering the drug's efficacy or toxicological profile.[3][4] Therefore, a reliable analytical method must not only detect but accurately quantify these related substances.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is the most critical decision in developing a separation method for these isomers. The primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and the more modern Ultra-Performance Convergence Chromatography (UPC²).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is unequivocally the gold standard for the analysis of non-volatile, polar compounds like substituted benzoic acids.[3] Its widespread adoption is due to its robustness, versatility, and high resolution.
-
Principle of Separation : The primary mechanism in RP-HPLC is the differential partitioning of analytes between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. For acidic compounds like benzoic acid derivatives, controlling the mobile phase pH is paramount. By acidifying the mobile phase (e.g., with phosphoric or formic acid), the carboxyl group remains protonated (-COOH), rendering the molecule less polar.[5] This suppression of ionization increases its affinity for the nonpolar stationary phase, leading to greater retention and significantly improved peak shape.
-
Expertise in Action : Subtle differences in the position of the chloro- and hydroxymethyl- groups on the benzene ring will slightly alter the molecule's overall hydrophobicity and its interaction with the C18 stationary phase, enabling separation. For example, an isomer with substituents at the ortho positions may exhibit different steric interactions with the stationary phase compared to a meta or para isomer.[1]
-
Trustworthiness : HPLC methods, once validated, are highly reproducible and transferable between laboratories, making them ideal for quality control environments.[6]
Gas Chromatography (GC)
While a powerful technique for volatile compounds, GC is poorly suited for the direct analysis of carboxylic acids.
-
Principle of Separation : GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous state.
-
The Causality of Failure : Carboxylic acids like this compound are polar, non-volatile solids with a high affinity for active sites within the GC system. Direct injection results in poor peak shape, broad tailing, and often, the complete absence of a detectable peak due to irreversible adsorption.[7]
-
The Derivatization Workaround : To make these compounds amenable to GC analysis, a chemical derivatization step is necessary. This involves converting the polar -COOH and -OH groups into less polar, more volatile esters or silyl ethers. While effective, this adds complexity, time, and potential sources of error to the workflow, making it less desirable for routine analysis compared to HPLC.[1][2]
Ultra-Performance Convergence Chromatography (UPC²)
UPC² is a modern technique that bridges the gap between normal-phase LC and GC, utilizing supercritical carbon dioxide as the primary mobile phase.
-
Principle of Separation : UPC² leverages the unique properties of supercritical fluids to achieve high-efficiency separations. It excels at separating isomers without the need for derivatization.[2]
-
A Superior Alternative : For complex isomer mixtures, UPC² can offer orthogonal selectivity to RP-HPLC. The separation of disubstituted benzoic acid isomers has been demonstrated on UPC² systems using stationary phases like DIOL or 2-PIC (2-picolylamine), which rely on polar and hydrogen bonding interactions.[1] The elution order of isomers can even change depending on the column chemistry, providing a powerful tool for method development.[1]
-
Trustworthiness : This technique provides rapid and efficient separations, often in a fraction of the time required for traditional HPLC methods, while eliminating the need for derivatization required by GC.[2]
Performance Comparison
The following table summarizes the expected performance of each technique for the separation of this compound isomers, based on data from analogous compounds.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) | Ultra-Performance Convergence Chromatography (UPC²) |
| Derivatization Required | No | Yes (Mandatory) | No |
| Typical Analysis Time | 5-15 minutes | 10-20 minutes (plus derivatization time) | 2-5 minutes |
| Resolution of Isomers | Good to Excellent (Rs ≥ 1.5 achievable)[8] | Variable, dependent on derivatization success | Excellent |
| Primary Separation Mode | Hydrophobic Partitioning | Boiling Point / Polarity | Polar Interaction / Hydrogen Bonding |
| Mobile Phase | Acetonitrile/Methanol & Acidified Water | Inert Gas (Helium, Nitrogen) | Supercritical CO₂ & Co-solvent (e.g., Methanol) |
| Key Advantage | Robust, widely available, industry standard | High efficiency for volatile compounds | Fast, high resolution, avoids derivatization |
| Key Limitation | Slower than UPC² | Requires extra sample preparation step | Less common instrumentation |
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the routine analysis and purity assessment of this compound.
Reagents and Materials
-
Standards : this compound reference standard and any known isomer impurity standards (≥99% purity).
-
Solvents : Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents : Phosphoric acid (analytical grade).
-
Water : Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm membrane.
-
Sample Filtration : 0.45 µm PTFE syringe filters.
Instrumentation and Chromatographic Conditions
-
System : HPLC or UPLC system with a UV/PDA detector.
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 230 nm (or as determined by UV scan of the main analyte).
-
Injection Volume : 5 µL.
Sample and Standard Preparation
-
Diluent Preparation : Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (500 µg/mL) : Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL) : Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL) : Accurately weigh 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration : Filter the final prepared sample and standard solutions through a 0.45 µm syringe filter before injection.
Chromatographic Procedure and Data Analysis
-
System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence : Inject a blank (diluent) first to ensure no system contamination. Then, inject the working standard solution (at least five replicate injections to establish system suitability) followed by the sample solution.
-
System Suitability : For the replicate injections of the working standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Peak Identification : Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Impurity Quantification : Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard if available.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final purity determination using the recommended RP-HPLC method.
Caption: A typical workflow for the purity analysis of this compound isomers via RP-HPLC.
Conclusion
For the routine, reliable, and robust separation of this compound and its positional isomers, Reversed-Phase HPLC is the recommended technique . Its ability to resolve closely related acidic compounds without derivatization, combined with its prevalence and reproducibility in the pharmaceutical industry, makes it the most practical and scientifically sound choice. While UPC² presents a compelling high-throughput alternative, the accessibility and established validation frameworks of HPLC secure its position as the primary method for quality control and drug development applications.
References
-
Jin, H., & Liu, Y. (Year). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodetrin bonded-phase columns. Journal of Chromatography A. Available at: [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. (2018). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. Available at: [Link]
-
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
-
Elsevier. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid. Available at: [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.
-
Scientific Research Publishing. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Available at: [Link]
-
PubMed. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Redirecting [linkinghub.elsevier.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
